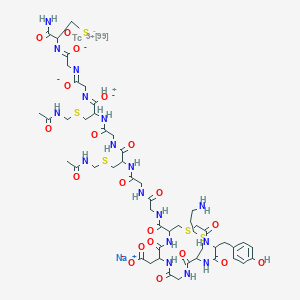
Acutect (TN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acutect (TN) is a radiopharmaceutical compound used primarily for diagnostic imaging. It is a synthetic peptide that binds with high affinity to glycoprotein IIb/IIIa receptors on the surface of activated platelets. This binding property makes it particularly useful for scintigraphic imaging of acute venous thrombosis in the lower extremities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acutect (TN) is prepared by radiolabeling a synthetic peptide with technetium-99m. The process involves the reduction of technetium-99m pertechnetate in the presence of a reducing agent, typically stannous chloride, followed by the addition of the peptide ligand. The reaction is carried out in a sterile aqueous solution under controlled conditions to ensure high radiochemical purity .
Industrial Production Methods: The industrial production of technetium tc 99m apcitide involves the use of a technetium-99m generator, which produces technetium-99m from the decay of molybdenum-99. The technetium-99m is then eluted from the generator and used to label the peptide under sterile conditions. The final product is a sterile, pyrogen-free solution suitable for intravenous injection .
Analyse Chemischer Reaktionen
Types of Reactions: Acutect (TN) primarily undergoes coordination reactions, where the technetium-99m ion forms a complex with the peptide ligand. This complexation is facilitated by the presence of specific functional groups on the peptide that can coordinate with the technetium ion .
Common Reagents and Conditions: The common reagents used in the preparation of technetium tc 99m apcitide include technetium-99m pertechnetate, stannous chloride as a reducing agent, and the synthetic peptide ligand. The reaction is typically carried out in a buffered aqueous solution at a controlled pH to ensure optimal binding and stability of the complex .
Major Products: The major product of the reaction is the technetium tc 99m apcitide complex, which is a stable radiolabeled peptide suitable for diagnostic imaging. Minor impurities may include unbound technetium-99m and other radiochemical species, which are minimized through careful control of reaction conditions and purification steps .
Wissenschaftliche Forschungsanwendungen
Acutect (TN) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the scintigraphic imaging of acute venous thrombosis, allowing for the non-invasive detection and localization of blood clots in the lower extremities . In chemistry, it serves as a model compound for studying the coordination chemistry of technetium-99m and the development of new radiopharmaceuticals . In biology, it is used to study platelet activation and aggregation, providing insights into the mechanisms of thrombus formation . In industry, it is used in the development and testing of new diagnostic imaging agents and technologies .
Wirkmechanismus
Acutect (TN) exerts its effects by binding to glycoprotein IIb/IIIa receptors on the surface of activated platelets. This binding is highly specific and occurs with high affinity, allowing for the targeted imaging of thrombi. The technetium-99m component of the complex emits gamma radiation, which can be detected using scintigraphic imaging techniques such as single-photon emission computed tomography (SPECT). This allows for the visualization of thrombi in the body, providing valuable diagnostic information .
Vergleich Mit ähnlichen Verbindungen
Acutect (TN) is unique among radiopharmaceuticals due to its high specificity for glycoprotein IIb/IIIa receptors and its use in imaging acute venous thrombosis. Similar compounds include technetium tc 99m medronate, technetium tc 99m mebrofenin, and technetium tc 99m pyrophosphate, which are used for different diagnostic purposes such as bone imaging, hepatobiliary imaging, and myocardial imaging, respectively . These compounds differ in their target receptors, mechanisms of action, and clinical applications, highlighting the unique properties and applications of technetium tc 99m apcitide .
Eigenschaften
CAS-Nummer |
178959-14-3 |
|---|---|
Molekularformel |
C51H73N17NaO20S5Tc |
Molekulargewicht |
1526.5 g/mol |
IUPAC-Name |
sodium;2-[3-[[2-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[2-[2-(1-amino-1-oxo-3-sulfidopropan-2-yl)imino-2-oxidoethyl]imino-2-oxidoethyl]imino-1-oxidopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetate;hydron;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C51H77N17O19S5.Na.O.Tc/c1-26(69)60-24-91-21-33(46(82)56-12-37(72)54-14-39(74)64-32(18-88)45(53)81)66-42(77)17-58-47(83)34(22-92-25-61-27(2)70)65-40(75)15-55-38(73)13-57-49(85)36-20-90-23-43(78)63-30(10-28-4-6-29(71)7-5-28)50(86)67-35(19-89-9-3-8-52)48(84)59-16-41(76)62-31(11-44(79)80)51(87)68-36;;;/h4-7,30-36,71,88H,3,8-25,52H2,1-2H3,(H2,53,81)(H,54,72)(H,55,73)(H,56,82)(H,57,85)(H,58,83)(H,59,84)(H,60,69)(H,61,70)(H,62,76)(H,63,78)(H,64,74)(H,65,75)(H,66,77)(H,67,86)(H,68,87)(H,79,80);;;/q;+1;;+3/p-4/i;;;1+1 |
InChI-Schlüssel |
GOOAASVKYUERHM-SGNQUONSSA-J |
SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+] |
Isomerische SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[99Tc+3].[Na+] |
Kanonische SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+] |
Key on ui application |
Technetium Tc 99m apcitide is used for scintigraphic imaging of acute venous thrombosis in the lower extremities in patients with signs and symptoms of acute blood clots. |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
(99m)technetium-P280 99mTc-apcitide 99mTc-P280 ACUTECT P280 Tc chelate Tc-99m-P280 technetium Tc 99m apcitide technetium Tc 99m P280 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















